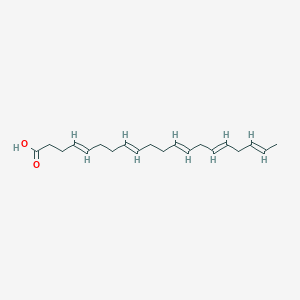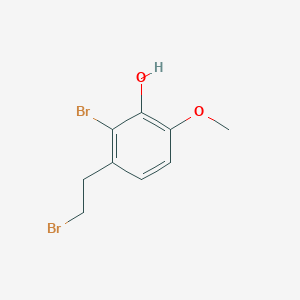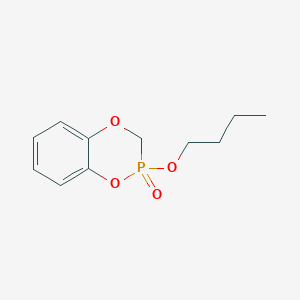
N-Acetylphosphinothricin
Übersicht
Beschreibung
what is 'N-acetylphosphinothricin'? this compound (NAP) is a synthetic compound that is used as a herbicide and as a selective agent in plant genetic engineering. It acts as an inhibitor of the enzyme glutamine synthetase, which is essential for the production of glutamine, an amino acid that is necessary for plant growth. the use of 'this compound' this compound is a herbicide used to control the growth of weeds in agricultural fields. It works by inhibiting the production of an enzyme essential for the formation of an essential amino acid in plants. This causes the plant to die due to starvation. It is most commonly used to control the growth of grasses and broadleaf weeds in corn, sorghum, and other crops. the chemistry of 'this compound' this compound (NAPT) is an antibiotic used to control weeds in crops. It is a derivative of the natural compound phosphinothricin (PPT), which is produced by the bacterium Streptomyces viridochromogenes. NAPT works by inhibiting the enzyme glutamine synthetase, which is essential for the formation of glutamine, an amino acid that is important for plant growth. As a result, NAPT prevents the formation of glutamine and stops the growth of weeds. NAPT is also used as a herbicide in some countries, and it has been shown to be effective against a wide range of weeds. the biochemical/physical effects of 'this compound' this compound (NAP) is an herbicide used to control certain weeds. It works by inhibiting the enzyme glutamine synthetase, which is responsible for the production of glutamine, an amino acid. This leads to a decrease in the production of proteins and other compounds, resulting in the death of the plant. NAP also has been shown to affect the production of certain enzymes in bacteria and fungi, which can lead to a decrease in their growth and activity. NAP has also been found to cause oxidative damage to cells, leading to cell death. the benefits of 'this compound' this compound (NAP) is an herbicide that has been used to control weeds in agricultural crops. It has several benefits, including: 1. NAP is effective at controlling a wide range of weeds, including both annual and perennial species. 2. NAP is non-selective, meaning it will kill both broadleaf and grassy weeds. 3. NAP is relatively safe to use, with minimal risk of environmental contamination. 4. NAP is cost-effective, making it a viable option for farmers with limited budgets. 5. NAP is easy to apply, requiring minimal equipment and labor. 6. NAP breaks down quickly in the environment, reducing the risk of long-term contamination. the related research of 'this compound' 1. The Metabolic Pathway of this compound in Maize: A Review. 2. Biosynthesis of this compound in Transgenic Plants. 3. The Effects of this compound on Plant Growth and Development. 4. Molecular Mechanisms of this compound Resistance in Plants. 5. Applications of this compound in Weed Control. 6. Potential Uses of this compound in Crop Protection. 7. The Role of this compound in Plant Stress Response. 8. The Use of this compound in Plant Breeding and Genetic Engineering. 9. The Potential Impact of this compound on Human Health.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Glufosinat-resistentem Reis
Die Verbindung wurde bei der Entwicklung von glufosinat-resistentem Reis eingesetzt . Ein neuartiges Phosphinothricin-N-Acetyltransferase-Gen (RePAT) wurde in eine japonica-Reissorte übertragen, was zu transgenen Pflanzen führte, die unter Glufosinat-Behandlung mit hoher Konzentration normal wuchsen . Diese Anwendung ist für die landwirtschaftliche Produktion von Bedeutung, insbesondere in Regionen, in denen Reis ein Grundnahrungsmittel ist.
Verwendung in Herbizid-resistenten Nutzpflanzen
Glufosinat-N-Acetyl wird bei der Entwicklung von herbizidresistenten Nutzpflanzen verwendet . Der Ausdruck eines Gens, das das Enzym Phosphinothricin-N-Acetyltransferase (PAT) kodiert, das L-Phosphinothricin (L-PPT) durch Acetylierung der Aminogruppe entgiften kann, wird zur Entwicklung von glufosinat-resistenten Nutzpflanzen eingesetzt .
Unkrautbekämpfung
Glufosinat ist ein nicht-selektives und breitbandwirksames Herbizid , das weit verbreitet ist, um die gesamte Vegetation zu kontrollieren und eine breite Palette von Unkräutern und Gräsern zu bekämpfen . Die Verwendung von Glufosinat hat sich aufgrund der Resistenz von Unkräutern gegen andere Herbizide dramatisch erhöht .
Analyse von Rückständen in Lebensmitteln
Analytische Methoden wurden entwickelt, um Glufosinat und seine Metabolit-Rückstände in pflanzlichen Lebensmitteln zu bestimmen . Dies ist wichtig, um die Sicherheit von landwirtschaftlichen Produkten zu gewährleisten .
Untersuchung der Bildung reaktiver Sauerstoffspezies (ROS)
Forschungen haben gezeigt, dass die schnelle herbizide Wirkung von Glufosinat durch reaktive Sauerstoffspezies (ROS) ausgelöst wird
Wirkmechanismus
Target of Action
N-acetylphosphinothricin primarily targets the enzyme Phosphinothricin N-acetyltransferase . This enzyme is an effector of phosphinothricin tripeptide (PTT or bialaphos) resistance .
Mode of Action
This compound inactivates phosphinothricin (PPT) by transferring an acetyl group from acetyl CoA . The reaction catalyzed by the enzyme is as follows:
Biochemische Analyse
Biochemical Properties
N-acetylphosphinothricin interacts with the enzyme phosphinothricin N-acetyltransferase . This enzyme inactivates phosphinothricin by transferring an acetyl group from acetyl CoA, making this compound an effector of phosphinothricin tripeptide (PTT or bialaphos) resistance .
Cellular Effects
It is known that the enzyme phosphinothricin N-acetyltransferase, which interacts with this compound, is expressed in glufosinate-tolerant canola and maize .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with phosphinothricin N-acetyltransferase. The enzyme catalyzes the transfer of an acetyl group from acetyl CoA to phosphinothricin, resulting in the formation of CoA, a hydrogen ion, and this compound .
Metabolic Pathways
This compound is involved in the metabolic pathway catalyzed by phosphinothricin N-acetyltransferase . The enzyme uses acetyl-CoA as a cofactor in this process .
Eigenschaften
IUPAC Name |
2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVQOWUYAAWBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCP(=O)(C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873633 | |
| Record name | Glufosinate-N-acetyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73634-73-8 | |
| Record name | Glufosinate-N-acetyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of N-acetylphosphinothricin and its downstream effects?
A1: this compound is a derivative of phosphinothricin (PT), a naturally occurring glutamate synthetase inhibitor. While this compound itself doesn't directly inhibit this enzyme, its precursor, phosphinothricin, does. [, ] Glutamine synthetase is a key enzyme in nitrogen assimilation, converting glutamate and ammonia to glutamine. By inhibiting this enzyme, phosphinothricin disrupts nitrogen metabolism in plants and microorganisms, ultimately leading to cell death. []
Q2: How is this compound synthesized in nature, and what is unique about its structure?
A2: this compound is formed from its precursor 2-acetylamino-4-hydroxyphosphinylbutanoate (N-acetyldemethylphosphinothricin) through the action of a unique radical S-adenosyl-L-methionine, cobalamin-dependent methyltransferase enzyme called PhpK. This enzyme is found in the phosalacine producer Kitasatospora phosalacinea. [] This methylation step forms the only known carbon-phosphorus-carbon linkage found in nature. []
Q3: What is the role of nonribosomal peptide synthetases in the biosynthesis of molecules like this compound?
A3: Nonribosomal peptide synthetases (NRPS) play a crucial role in assembling the peptide backbone of phosphinothricin tripeptide (PTT), which contains this compound. [, ] Research suggests that the NRPS PhsA prefers to use this compound rather than its demethylated precursor. [] This finding, along with the characterization of two other alanine-activating enzymes (PTTS II/III), points to a biosynthetic pathway where three separate peptide synthetases work together to create PTT. []
Q4: Are there analytical methods available to quantify this compound and related compounds?
A4: While there aren't specific methods mentioned for this compound itself, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for quantifying polar pesticides, including related compounds like glufosinate. [] These methods utilize modified extraction procedures and various stationary phases to achieve accurate and sensitive detection in complex matrices like plant-based foods. []
Q5: What are the potential applications of understanding the biosynthesis of this compound?
A5: Deeper insights into the biosynthetic pathway of this compound and related molecules like phosphinothricin tripeptide could lead to several advancements. [, , ] These include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



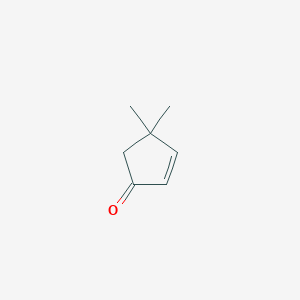
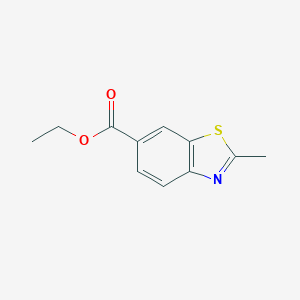
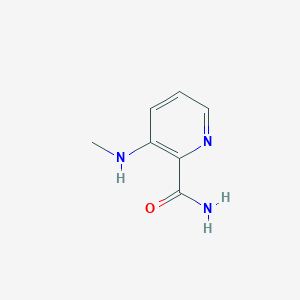
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)
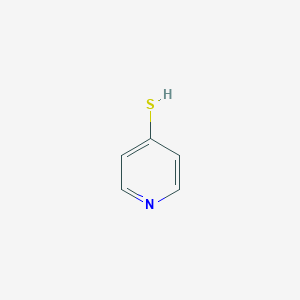
![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)

